Cas no 7319-45-1 (2,4-Pyrimidinediamine,5-(phenylmethyl)-)
2,4-Pyrimidinediamine,5-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Pyrimidinediamine,5-(phenylmethyl)-
- 5-Benzyl-2,4-diaminopyrimidine
- 5-benzylpyrimidine-2,4-diamine
- 2,4-diamino-5-benzyl pyrimidine
- 5-Benzyl-pyrimidin-2,4-diyldiamin
- 5-Benzyl-pyrimidine-2,4-diamine
- BDBM50391226
- AKOS006341332
- A837743
- DTXSID20223436
- SB59618
- CHEMBL265493
- 2,4-Pyrimidinediamine, 5-(phenylmethyl)-
- PD119577
- 7319-45-1
- 2,4-Diamino-5-benzylpyrimidine
- SCHEMBL380792
- MFCD09877845
-
- MDL: MFCD09877845
- Inchi: 1S/C11H12N4/c12-10-9(7-14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H4,12,13,14,15)
- InChI Key: XHPZVBGIPQQTQW-UHFFFAOYSA-N
- SMILES: N1C(N)=NC=C(C=1N)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 200.10600
- Monoisotopic Mass: 200.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 77.8A^2
Experimental Properties
- Density: 1.252
- Boiling Point: 459.7°C at 760 mmHg
- Flash Point: 262.7°C
- Refractive Index: 1.677
- PSA: 77.82000
- LogP: 2.39420
2,4-Pyrimidinediamine,5-(phenylmethyl)- Pricemore >>
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2,4-Pyrimidinediamine,5-(phenylmethyl)- Suppliers
2,4-Pyrimidinediamine,5-(phenylmethyl)- Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2,4-Pyrimidinediamine,5-(phenylmethyl)-
2,4-Pyrimidinediamine, 5-(phenylmethyl): A Comprehensive Overview
2,4-Pyrimidinediamine, 5-(phenylmethyl) (CAS No. 7319-45-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 5-Benzylpyrimidine-2,4-diamine, has garnered attention for its potential therapeutic properties and its role in the development of novel drugs. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the research and development of 2,4-Pyrimidinediamine, 5-(phenylmethyl).
The chemical structure of 2,4-Pyrimidinediamine, 5-(phenylmethyl) is characterized by a pyrimidine ring with two amino groups at positions 2 and 4, and a benzyl group attached at position 5. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The pyrimidine ring is a common scaffold in many biologically active compounds, including nucleosides and nucleotides, which are essential components of DNA and RNA. The benzyl group adds aromaticity and hydrophobicity to the molecule, which can influence its interactions with biological targets.
The synthesis of 2,4-Pyrimidinediamine, 5-(phenylmethyl) can be achieved through various routes. One common method involves the condensation of benzylamine with cyanamide followed by cyclization to form the pyrimidine ring. Another approach involves the reaction of benzylamine with urea in the presence of a suitable catalyst. These synthetic methods have been optimized to improve yield and purity, making the compound more accessible for research purposes.
In recent years, 2,4-Pyrimidinediamine, 5-(phenylmethyl) has been studied for its potential therapeutic applications. One area of interest is its activity as an antiproliferative agent. Research has shown that this compound can inhibit the proliferation of cancer cells by interfering with key cellular processes such as DNA replication and protein synthesis. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that 2,4-Pyrimidinediamine, 5-(phenylmethyl) effectively reduced the viability of human breast cancer cells in vitro.
Another promising application of 2,4-Pyrimidinediamine, 5-(phenylmethyl) is in the treatment of neurodegenerative diseases. Studies have indicated that this compound can modulate neurotransmitter systems and protect neurons from oxidative stress. A recent publication in *Neuropharmacology* reported that 2,4-Pyrimidinediamine, 5-(phenylmethyl) exhibited neuroprotective effects in a mouse model of Parkinson's disease by reducing dopaminergic neuron loss.
The pharmacokinetic properties of 2,4-Pyrimidinediamine, 5-(phenylmethyl) have also been investigated to assess its suitability for drug development. Research has shown that this compound has favorable absorption and distribution profiles in vivo. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. Additionally, studies have demonstrated that 2,4-Pyrimidinediamine, 5-(phenylmethyl) has moderate metabolic stability and low toxicity at therapeutic concentrations.
Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms of action and optimize the pharmacological properties of 2,4-Pyrimidinediamine, 5-(phenylmethyl). Clinical trials are currently underway to evaluate its safety and efficacy in treating various diseases. For example, a phase I clinical trial is being conducted to assess the safety and pharmacokinetics of 2,4-Pyrimidinediamine, 5-(phenylmethyl) in patients with advanced solid tumors.
In conclusion, 2,4-Pyrimidinediamine, 5-(phenylmethyl) (CAS No. 7319-45-1) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel drugs targeting cancer and neurodegenerative diseases. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications.
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